molecular formula C17H20N2O4S B6542910 2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1070965-01-3

2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No. B6542910
CAS RN: 1070965-01-3
M. Wt: 348.4 g/mol
InChI Key: ZKQUMLWMXXGLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide (also known as EMBSA) is a type of amide that has been studied extensively for its potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to synthetic chemistry. In

Scientific Research Applications

EMBSA is a useful compound for a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as to study the mechanism of action of various compounds. Additionally, it can be used in the synthesis of other compounds and in the study of synthetic chemistry.

Mechanism of Action

The mechanism of action of EMBSA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The effects of EMBSA on the body are not yet fully understood. However, it has been shown to have an effect on the nervous system, as it can inhibit the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can cause a variety of physiological effects, such as increased alertness, improved memory, and improved muscle coordination.

Advantages and Limitations for Lab Experiments

The main advantage of using EMBSA in laboratory experiments is its versatility. It can be used in a variety of experiments, ranging from biochemical and physiological studies to synthetic chemistry. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents, making it a useful tool for researchers.
However, there are some limitations to using EMBSA in laboratory experiments. For example, it is not yet fully understood how the compound works, so its effects on the body are not yet fully understood. Additionally, it is not as widely used as other compounds, so there is limited data available on its effects.

Future Directions

There are many potential future directions for the study of EMBSA. For example, further research could be done to better understand the mechanism of action of the compound and its effects on the body. Additionally, more research could be done to explore its potential applications in synthetic chemistry. Additionally, more research could be done to explore its potential as an inhibitor of enzymes and other compounds. Finally, more research could be done to explore its potential as an anti-inflammatory agent.

Synthesis Methods

EMBSA can be synthesized by a method known as the Stille coupling reaction. This involves the reaction of a palladium catalyst with a halide and a stannane to form a new carbon-carbon bond. In the case of EMBSA, the halide is 4-ethoxy-3-methylbenzenesulfonamido and the stannane is phenylacetamide. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) and can be completed in a few hours.

properties

IUPAC Name

2-[4-[(4-ethoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-16-9-8-15(10-12(16)2)24(21,22)19-14-6-4-13(5-7-14)11-17(18)20/h4-10,19H,3,11H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQUMLWMXXGLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide

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